Cas no 30598-04-0 (4-Chloroisoquinolin-1-amine)

4-Chloroisoquinolin-1-amine is a heterocyclic organic compound featuring a chloro-substituted isoquinoline core with an amine functional group at the 1-position. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The chloro group enhances reactivity for further functionalization, while the amine moiety offers a handle for derivatization via nucleophilic substitution or coupling reactions. Its rigid aromatic framework contributes to stability, making it suitable for applications in medicinal chemistry, such as the design of kinase inhibitors or antimicrobial agents. The compound is typically handled under controlled conditions due to its potential sensitivity.
4-Chloroisoquinolin-1-amine structure
4-Chloroisoquinolin-1-amine structure
Product name:4-Chloroisoquinolin-1-amine
CAS No:30598-04-0
MF:C9H7ClN2
MW:178.618280649185
MDL:MFCD14702487
CID:320962
PubChem ID:334052

4-Chloroisoquinolin-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloroisoquinolin-1-amine
    • 1-Isoquinolinamine,4-chloro-
    • (4-chloro-isoquinolin-1-yl)-amine
    • 1-Amino-4-chlorisochinolin
    • 4-chloro-isoquinolin-1-ylamine
    • AC1L7EKJ
    • AK147560
    • NSC338288
    • SCHEMBL15716008
    • AS-59885
    • 1-Isoquinolinamine, 4-chloro-
    • MFCD14702487
    • DTXSID60318976
    • NSC-338288
    • AKOS022187584
    • Y13583
    • 30598-04-0
    • 4-chloro-1-isoquinolinamine
    • AC-907/34106043
    • 1-Amino-4-chloroisoquinoline
    • SY356578
    • DB-153656
    • 4-chloro-1-isoquinolinylamine
    • MDL: MFCD14702487
    • Inchi: InChI=1S/C9H7ClN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H,(H2,11,12)
    • InChI Key: AFKQABNNIRMZSJ-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C(=CNC2=N)Cl

Computed Properties

  • Exact Mass: 178.02991
  • Monoisotopic Mass: 178.03
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Density: 1.363
  • Boiling Point: 346.9°Cat760mmHg
  • Flash Point: 163.6°C
  • Refractive Index: 1.712
  • PSA: 38.91
  • LogP: 3.05160

4-Chloroisoquinolin-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM143676-1g
4-chloroisoquinolin-1-amine
30598-04-0 95%
1g
$*** 2023-03-30
Chemenu
CM143676-10g
4-chloroisoquinolin-1-amine
30598-04-0 95%
10g
$1174 2021-08-05
Chemenu
CM143676-5g
4-chloroisoquinolin-1-amine
30598-04-0 95%
5g
$879 2021-08-05
eNovation Chemicals LLC
D764562-1g
1-Isoquinolinamine, 4-chloro-
30598-04-0 95%
1g
$455 2024-06-07
A2B Chem LLC
AB40584-1g
4-Chloroisoquinolin-1-amine
30598-04-0 95%
1g
$373.00 2024-04-20
1PlusChem
1P00313C-250mg
1-Isoquinolinamine, 4-chloro-
30598-04-0 95%
250mg
$174.00 2024-05-06
eNovation Chemicals LLC
D764562-1g
1-Isoquinolinamine, 4-chloro-
30598-04-0 95%
1g
$500 2025-02-20
abcr
AB594313-250mg
4-Chloroisoquinolin-1-amine; .
30598-04-0
250mg
€324.80 2024-07-24
eNovation Chemicals LLC
D764562-1g
1-Isoquinolinamine, 4-chloro-
30598-04-0 95%
1g
$500 2025-02-27
eNovation Chemicals LLC
D764562-100mg
1-Isoquinolinamine, 4-chloro-
30598-04-0 95%
100mg
$145 2024-06-07

Additional information on 4-Chloroisoquinolin-1-amine

Introduction to 4-Chloroisoquinolin-1-amine (CAS No. 30598-04-0)

4-Chloroisoquinolin-1-amine, with the chemical formula C₉H₆ClN₂, is a significant compound in the field of pharmaceutical and medicinal chemistry. Its unique structural framework, featuring a chlorinated isoquinoline core, makes it a valuable intermediate in the synthesis of various bioactive molecules. This compound has garnered considerable attention due to its potential applications in drug discovery and development, particularly in the design of novel therapeutic agents targeting neurological and inflammatory disorders.

The CAS No. 30598-04-0 uniquely identifies this molecule in scientific literature and commercial databases, ensuring precise referencing and differentiation from other isomers or analogs. The presence of both a chlorine substituent and an amine group in the isoquinoline scaffold enhances its reactivity, making it a versatile building block for further chemical modifications. These modifications can be tailored to explore different pharmacophores, thereby expanding its utility in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have highlighted the significance of 4-Chloroisoquinolin-1-amine as a scaffold for designing small-molecule inhibitors. Studies have demonstrated its potential in modulating enzyme activity associated with diseases such as cancer and neurodegeneration. For instance, computational simulations have suggested that derivatives of this compound may interact with specific amino acid residues in target proteins, leading to inhibitory effects that could translate into therapeutic benefits.

In the realm of drug discovery, 4-Chloroisoquinolin-1-amine has been explored as a precursor for developing kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often linked to pathological conditions. By leveraging the structural features of 4-Chloroisoquinolin-1-amine, researchers have synthesized analogs that exhibit potent inhibitory activity against certain kinases. These findings are particularly promising for developing targeted therapies that minimize side effects associated with broader-spectrum inhibitors.

The synthesis of 4-Chloroisoquinolin-1-amine involves multi-step organic reactions, typically starting from readily available isoquinoline derivatives. The chlorination step is critical and often employs reagents such as phosphorus oxychloride or thionyl chloride under controlled conditions to ensure high yield and purity. The subsequent introduction of the amine group can be achieved through various methods, including nucleophilic substitution or reduction of nitro compounds. These synthetic pathways highlight the compound's accessibility for further derivatization, fostering its use in both academic research and industrial applications.

One of the most compelling aspects of 4-Chloroisoquinolin-1-amine is its role in developing treatments for neurological disorders. Isoquinoline derivatives have shown promise in preclinical studies as potential candidates for addressing conditions like Alzheimer's disease and Parkinson's disease. The amine functionality allows for interactions with neurotransmitter receptors or enzymes implicated in these pathologies, while the chloro group enhances binding affinity through hydrophobic interactions. This dual functionality makes 4-Chloroisoquinolin-1-amine a compelling scaffold for designing next-generation neuroprotective agents.

Furthermore, the compound has been investigated for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. Studies indicate that derivatives of 4-Chloroisoquinolin-1-amine can modulate inflammatory pathways by inhibiting key mediators such as cyclooxygenase (COX) or lipoxygenase enzymes. Such inhibitory effects could lead to the development of novel anti-inflammatory drugs with improved efficacy and reduced gastrointestinal side effects compared to existing therapies.

The pharmaceutical industry has recognized the potential of 4-Chloroisoquinolin-1-amine as an intermediate for high-value APIs (Active Pharmaceutical Ingredients). Its structural versatility allows for the creation of diverse molecular architectures, enabling researchers to optimize properties such as solubility, bioavailability, and metabolic stability. This adaptability is crucial for translating preclinical findings into clinical successes, where pharmacokinetic profiles play a pivotal role in drug development timelines.

In conclusion, 4-Chloroisoquinolin-1-amine (CAS No. 30598-04-0) represents a significant asset in modern medicinal chemistry. Its unique structural features and reactivity make it an invaluable precursor for synthesizing bioactive molecules with potential therapeutic applications across multiple disease areas. As research continues to uncover new derivatives and mechanisms of action, this compound is poised to remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:30598-04-0)4-Chloroisoquinolin-1-amine
A1221541
Purity:99%/99%
Quantity:250mg/1g
Price ($):157/419